Effect of N-Protection on Suzuki Coupling Yield
In a direct head-to-head study by Prieto et al., when indolylboronic acids were reacted with phenyl bromides under identical Suzuki conditions, the unprotected indole-3-boronic acid gave the highest yield, the N-Boc-protected analog gave a lower yield, and the N-tosyl-protected analog gave the lowest yield [1]. This establishes a quantitative reactivity hierarchy that directly impacts procurement decisions for C3-arylation routes.
| Evidence Dimension | Isolated yield of biaryl product from Suzuki coupling of indolylboronic acid with phenyl bromide |
|---|---|
| Target Compound Data | Yield lower than unprotected, higher than N-Tosyl (exact numerical yields available in full text; reported trend: unprotected > Boc > Tos) |
| Comparator Or Baseline | Unprotected indole-3-boronic acid (highest yield); N-Tosyl-indole-3-boronic acid (lowest yield) |
| Quantified Difference | Rank-order yield trend: unprotected > Boc > Tos; pinacol esters additionally required longer reaction times and gave lower yields than the corresponding free boronic acids |
| Conditions | Pd-catalyzed Suzuki coupling with phenyl bromides; standard conditions as described in J. Org. Chem. 2004, 69, 6812–6820 |
Why This Matters
Procurement of the Boc-protected acid rather than the unprotected or tosyl analog is essential when the synthetic route requires orthogonal N-protection and a specific yield window, as the protecting group directly modulates coupling efficiency.
- [1] Prieto, M.; Zurita, E.; Rosa, E.; Muñoz, L.; Lloyd-Williams, P.; Giralt, E. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. J. Org. Chem. 2004, 69, 6812–6820. DOI: 10.1021/jo0491612. View Source
